

A Comparative Review of the Biological Activities of Methylated Dinitrophenols

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Compound of Interest

Compound Name: *3,6-Dimethyl-2,4-dinitrophenol*

Cat. No.: *B101758*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the biological activities of methylated dinitrophenols, with a primary focus on their role as mitochondrial uncoupling agents. The objective is to offer an objective comparison of the performance of these compounds with other alternatives, supported by available experimental data. While 2,4-dinitrophenol (DNP) is the most extensively studied compound in this class, this review will focus on its methylated analogs, primarily the dinitrocresols, and draw comparisons to DNP where relevant.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Methylated dinitrophenols, like their parent compound DNP, are potent mitochondrial uncouplers.^{[1][2]} Their primary mechanism of action involves the disruption of oxidative phosphorylation. These lipophilic weak acids act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that is crucial for the synthesis of ATP by ATP synthase.^[3] This uncoupling of electron transport from ATP synthesis leads to an increase in the rate of oxygen consumption as the mitochondria attempt to re-establish the proton gradient. The energy that would typically be harnessed for ATP production is instead dissipated as heat.^[4]

Caption: Mechanism of mitochondrial uncoupling by methylated dinitrophenols.

Comparative Quantitative Data

A direct comparative study of the biological activities of a wide range of methylated dinitrophenol isomers under uniform experimental conditions is limited in the scientific literature. However, available acute toxicity data provides a basis for comparison.

Table 1: Acute Toxicity of Dinitrophenol and Methylated Dinitrophenol Isomers

Compound	Organism	Route of Administration	LD50 (mg/kg)
2,4-Dinitrophenol	Rat	Intraperitoneal	35[3]
2,3-Dinitrophenol	Rat	Intraperitoneal	190[3]
2,5-Dinitrophenol	Rat	Intraperitoneal	150[3]
2,6-Dinitrophenol	Rat	Intraperitoneal	38[3]
3,4-Dinitrophenol	Rat	Intraperitoneal	98[3]
3,5-Dinitrophenol	Rat	Intraperitoneal	45[3]
4,6-Dinitro-o-cresol (DNOC)	Rat	Oral	26[5]
4,6-Dinitro-o-cresol (DNOC)	Rat	Dermal	200 - >2000[5]
2,6-Dinitro-p-cresol	Mouse	Intraperitoneal	24.8[6][7]

Note: LD50 values are a measure of acute toxicity, where a lower value indicates higher toxicity.

Biological Activities of 4,6-Dinitro-o-cresol (DNOC)

4,6-Dinitro-o-cresol (DNOC) is the most extensively studied methylated dinitrophenol.[4] It has been used as a herbicide and insecticide and was also investigated as a weight-loss drug in the 1930s.[8]

Mitochondrial Uncoupling Activity

DNOC is a potent uncoupler of oxidative phosphorylation.[\[1\]](#)[\[2\]](#) Studies on isolated rat liver mitochondria have shown that DNOC at concentrations of 10-50 μ M increases succinate-supported mitochondrial respiration and decreases the transmembrane potential, which are characteristic effects of uncoupling agents.[\[2\]](#) At higher concentrations (>50 μ M), DNOC can inhibit succinate-supported respiration.[\[2\]](#)

Other Biological Effects

- Metabolic Effects: Exposure to DNOC leads to an increased basal metabolic rate, elevated body temperature, and profuse sweating.[\[9\]](#)[\[10\]](#)
- Neurological Effects: Lethargy, dizziness, and twitching have been observed in animals exposed to DNOC.[\[9\]](#)
- Cardiovascular Effects: Increased pulse rate and palpitations have been reported in humans exposed to DNOC.[\[9\]](#)

Experimental Protocols

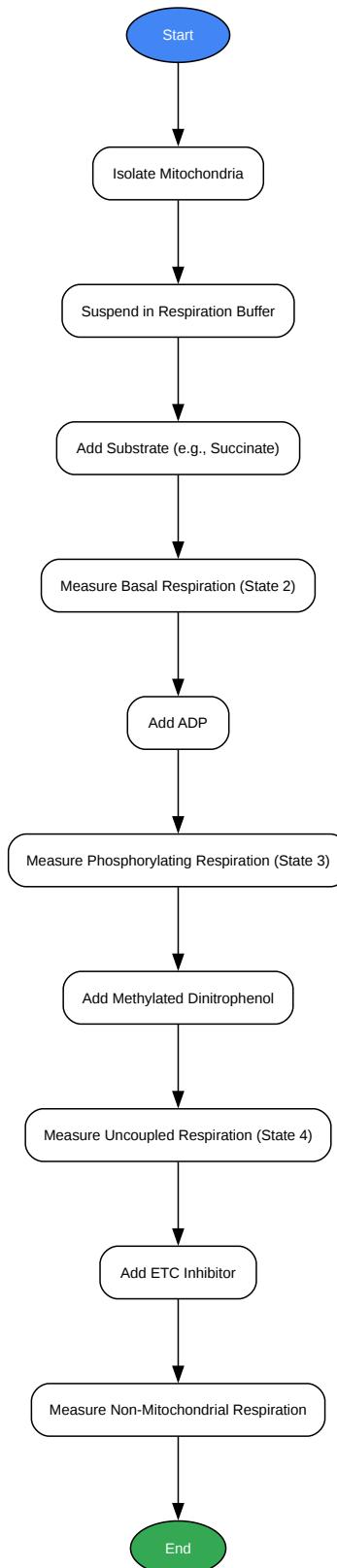
Detailed experimental protocols for specific methylated dinitrophenols are often not explicitly published. However, standard methodologies used for assessing mitochondrial uncoupling and cytotoxicity are applicable.

Measurement of Mitochondrial Oxygen Consumption

This protocol is used to determine the effect of a compound on the rate of oxygen consumption in isolated mitochondria.

- Isolation of Mitochondria: Mitochondria are isolated from fresh tissue (e.g., rat liver) by differential centrifugation.
- Respirometry: A Clark-type oxygen electrode or a high-resolution respirometer is used to measure oxygen consumption.
- Assay Procedure:
 - Isolated mitochondria are suspended in a respiration buffer.

- A substrate for the electron transport chain (e.g., succinate or pyruvate/malate) is added to initiate basal respiration (State 2).
- ADP is added to stimulate ATP synthesis and measure the phosphorylating respiration rate (State 3).
- The methylated dinitrophenol is added at various concentrations to measure the uncoupled respiration rate (State 4).
- Inhibitors of the electron transport chain (e.g., rotenone, antimycin A) are added to determine non-mitochondrial oxygen consumption.[\[3\]](#)
- Data Analysis: The rate of oxygen consumption is calculated and compared between different conditions.



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Caption: Experimental workflow for measuring mitochondrial oxygen consumption.

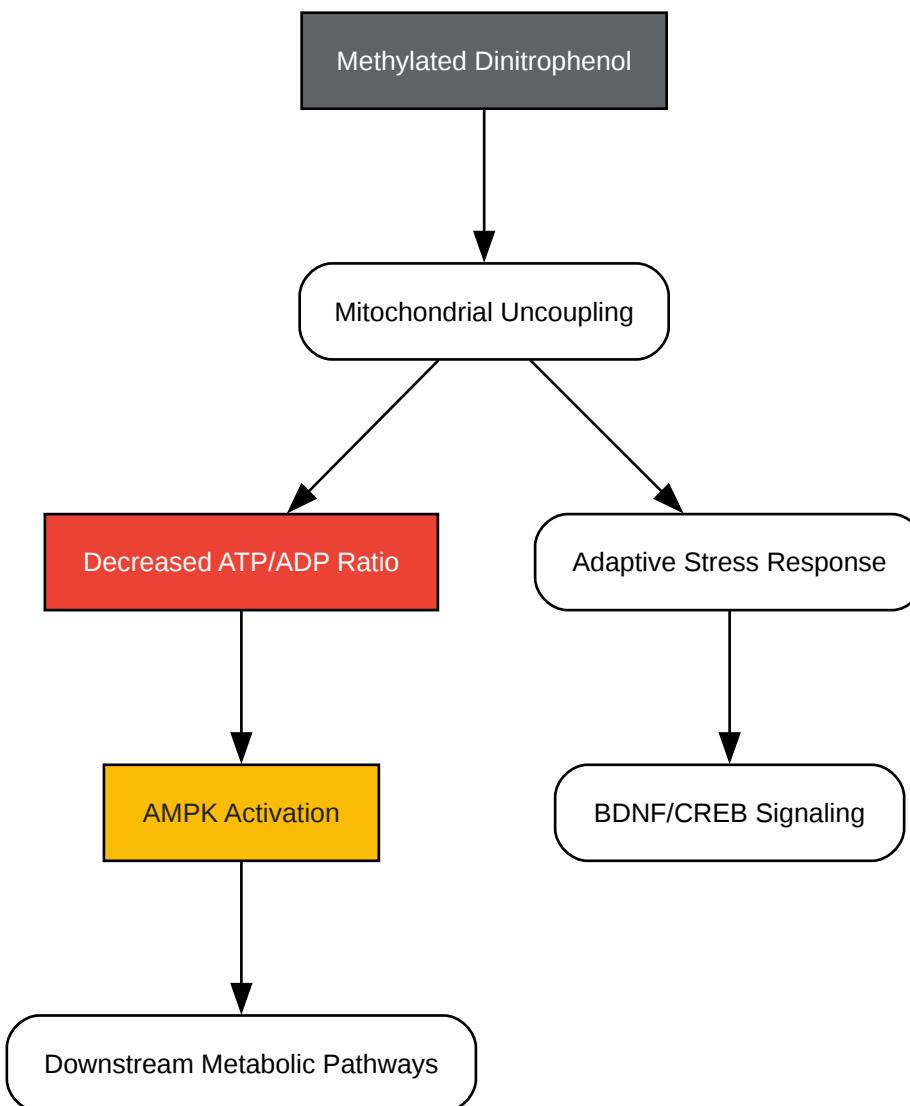
Measurement of ATP Synthesis

This protocol measures the effect of a compound on the rate of ATP production by mitochondria.

- **Experimental Setup:** Isolated mitochondria are incubated in a reaction buffer containing a respiratory substrate and ADP.
- **ATP Measurement:** At specific time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The concentration of ATP is determined using a luciferin/luciferase-based bioluminescence assay.[\[3\]](#)
- **Data Analysis:** The rate of ATP synthesis is calculated and compared in the presence and absence of the test compound.

Signaling Pathways

The primary signaling consequence of mitochondrial uncoupling by methylated dinitrophenols is a decrease in the cellular ATP/ADP ratio. This can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can, in turn, influence a multitude of downstream pathways, including those involved in glucose and lipid metabolism, to restore cellular energy balance. Furthermore, mild mitochondrial uncoupling has been shown to stimulate adaptive stress response signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and the transcription factor CREB.[\[11\]](#)



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